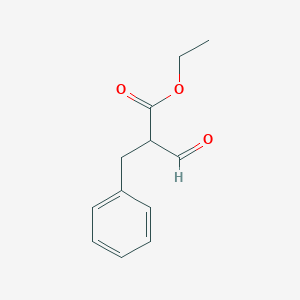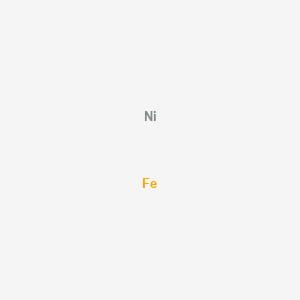
Nickel Iron composite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-nickel alloy, also known as iron alloy, Fe,Ni, is a group of alloys consisting primarily of the elements iron and nickel. These alloys are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the cores of telluric planets, including Earth . Industrially, they are used in various applications due to their unique properties, such as high magnetic permeability and resistance to corrosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron-nickel alloys can be synthesized through various methods, including melting, electrodeposition, and mechanical alloying.
Electrodeposition: This method involves the deposition of iron and nickel from a solution onto a substrate using an electric current.
Mechanical Alloying: This method involves the mechanical mixing of iron and nickel powders, followed by heat treatment to form the alloy.
Industrial Production Methods
Industrially, iron-nickel alloys are produced using pyrometallurgical processes, which involve the high-temperature melting of iron and nickel ores. The molten metals are then mixed and cast into desired shapes . Another method involves the use of sol-gel and co-precipitation techniques to prepare iron-nickel alloy precursors, which are then reduced to form the final alloy .
Chemical Reactions Analysis
Types of Reactions
Iron-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Iron-nickel alloys can oxidize when exposed to oxygen, forming iron and nickel oxides.
Reduction: These alloys can be reduced using hydrogen or carbon monoxide to form pure iron and nickel.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Other metal salts or powders mixed with the iron-nickel alloy.
Major Products Formed
Oxidation: Iron oxide (FeO, Fe2O3) and nickel oxide (NiO).
Reduction: Pure iron and nickel.
Substitution: Alloys such as iron-nickel-chromium or iron-nickel-cobalt.
Scientific Research Applications
Iron-nickel alloys have a wide range of scientific research applications due to their unique properties.
Mechanism of Action
The mechanism by which iron-nickel alloys exert their effects is primarily based on their unique magnetic and mechanical properties.
Magnetic Properties: The high magnetic permeability of iron-nickel alloys makes them ideal for use in magnetic storage devices and transformers.
Mechanical Properties: The alloys exhibit high strength and resistance to deformation, making them suitable for structural applications.
Chemical Properties: The surface of iron-nickel alloys provides a complex electron environment that catalyzes various chemical reactions.
Comparison with Similar Compounds
Iron-nickel alloys are unique compared to other similar compounds due to their specific combination of properties.
Iron-Chromium Alloys: These alloys have higher corrosion resistance but lower magnetic permeability compared to iron-nickel alloys.
Iron-Cobalt Alloys: These alloys exhibit higher magnetic saturation but are more brittle than iron-nickel alloys.
Iron-Manganese Alloys: These alloys are more ductile but have lower strength compared to iron-nickel alloys.
Similar Compounds
- Iron-chromium alloys
- Iron-cobalt alloys
- Iron-manganese alloys
Iron-nickel alloys stand out due to their balanced combination of high strength, magnetic permeability, and corrosion resistance, making them versatile for various applications.
Properties
CAS No. |
12062-87-2 |
|---|---|
Molecular Formula |
FeNi |
Molecular Weight |
114.54 g/mol |
IUPAC Name |
iron;nickel |
InChI |
InChI=1S/Fe.Ni |
InChI Key |
UGKDIUIOSMUOAW-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


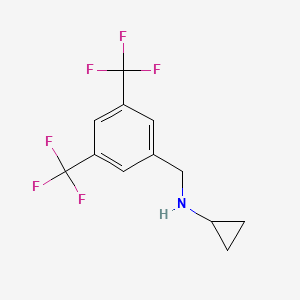
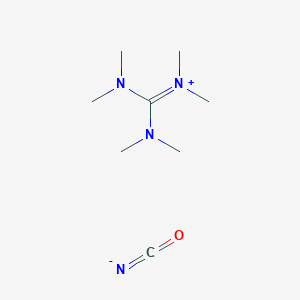
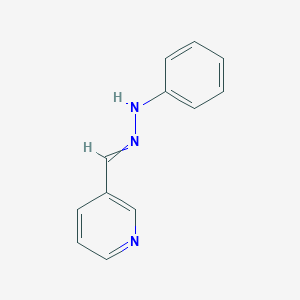

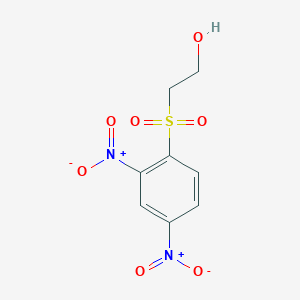
![Benzene, 1-methyl-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B8629949.png)
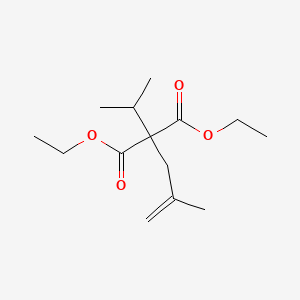
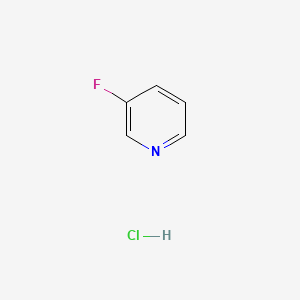
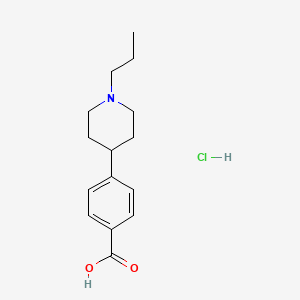
![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)
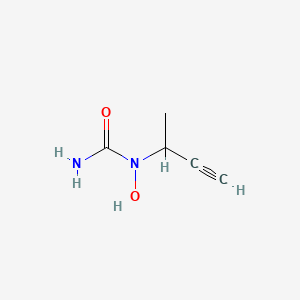
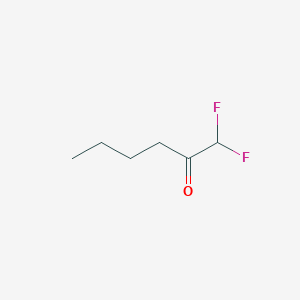
![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)
